
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core with a methoxypyrrolidine and thiophene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The methoxypyrrolidine moiety can be synthesized via a cyclization reaction involving a suitable precursor such as 3-methoxy-1,4-diaminobutane.
Attachment of the Thiophene Group: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-(3-hydroxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzylamine.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may enhance binding affinity, while the thiophene ring can contribute to the compound’s overall stability and reactivity. The benzamide core is crucial for the compound’s activity, as it can form hydrogen bonds and other interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-hydroxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- 4-(3-methoxypyrrolidin-1-yl)-N-(2-(furan-2-yl)ethyl)benzamide
- 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide
Uniqueness
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The methoxypyrrolidine moiety provides enhanced solubility and binding affinity, while the thiophene ring contributes to the compound’s stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-9-11-20(13-16)15-6-4-14(5-7-15)18(21)19-10-8-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARQKURYPFFUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
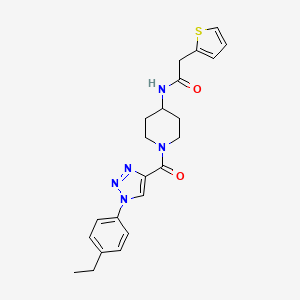
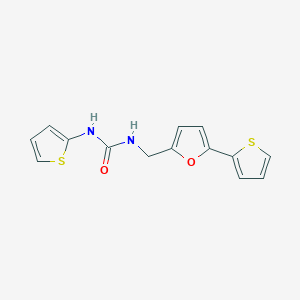
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)
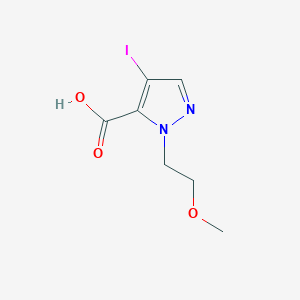
![3-(4-ethoxyphenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2384986.png)
![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
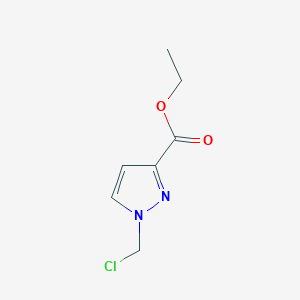
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)
![N-(2,6-DICHLOROPHENYL)-2-({2-METHYL-6-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2384994.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)
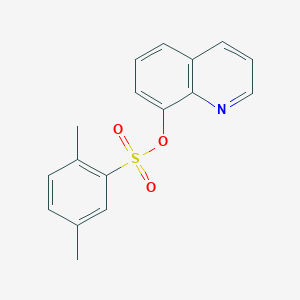
![11-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2385001.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide](/img/structure/B2385002.png)
![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)
